1-Benzylazepan-4-one hydrochloride
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Overview
Description
1-Benzylazepan-4-one hydrochloride is a chemical compound with the molecular formula C₁₃H₁₈ClNO It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylazepan-4-one hydrochloride can be synthesized through several methods. One common route involves the reaction of benzyl bromide with azepan-4-one in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone and is stirred at room temperature for several hours .
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, hydrogenation reactions using catalysts like Pearlman’s catalyst in the presence of di-tert-butyl dicarbonate and triethylamine can be employed .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylazepan-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzyl position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products depend on the type of reaction. For example, oxidation yields N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
1-Benzylazepan-4-one hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a building block for biologically active compounds.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It serves as a precursor in the manufacture of various chemical products.
Mechanism of Action
The mechanism by which 1-Benzylazepan-4-one hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The exact pathways can vary depending on the specific application. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
1-Benzylpiperidin-4-one: Another nitrogen-containing heterocycle with similar structural features but differing in ring size.
1-Benzylazepan-2-one: A structural isomer with the carbonyl group at a different position.
Uniqueness: 1-Benzylazepan-4-one hydrochloride is unique due to its specific ring size and substitution pattern, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research.
Properties
IUPAC Name |
1-benzylazepan-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12;/h1-3,5-6H,4,7-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIICJDDSIMWQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCN(C1)CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517342 |
Source
|
Record name | 1-Benzylazepan-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208-76-0 |
Source
|
Record name | 4H-Azepin-4-one, hexahydro-1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzylazepan-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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